molecular formula C15H12ClNO2 B6377057 MFCD18314504 CAS No. 1261950-89-3

MFCD18314504

Cat. No.: B6377057
CAS No.: 1261950-89-3
M. Wt: 273.71 g/mol
InChI Key: RGARABLMDDNIKA-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD18314504” is a chemical substance known for its unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD18314504 involves specific synthetic routes and reaction conditions. One common method includes the use of a low-temperature self-exothermic reaction based on the solution method. This method is advantageous due to its lower production cost and shorter preparation cycle compared to vacuum methods . The reaction typically involves the mixing of specific reagents in precise ratios to achieve the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: MFCD18314504 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications.

Scientific Research Applications

MFCD18314504 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, the compound has industrial applications, such as in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of MFCD18314504 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to MFCD18314504 include those with comparable chemical structures and properties. Examples of similar compounds can be identified using tools like ligand similarity search engines, which compare the coordinates and physico-chemical properties of atoms .

Uniqueness: this compound is unique due to its specific chemical structure and the distinct reactions it undergoes. Its unique properties make it valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGARABLMDDNIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684949
Record name 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-89-3
Record name 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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